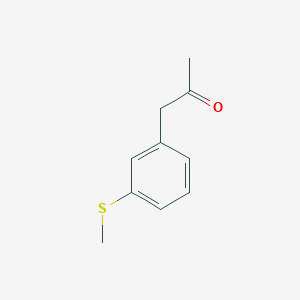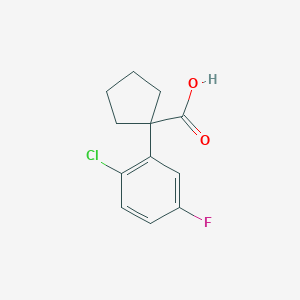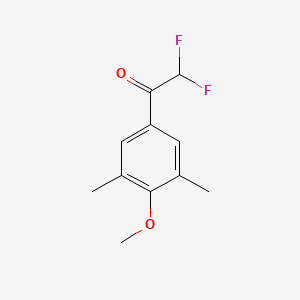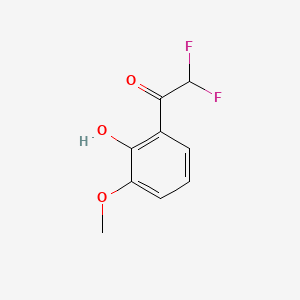![molecular formula C12H13FO B13613229 {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Fluoro-3-phenylbicyclo[111]pentan-1-yl}methanol is a chemical compound characterized by its unique bicyclo[111]pentane structure, which includes a fluorine atom and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a homolytic aromatic alkylation of benzene.
Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Phenyl Group: This step can involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications:
Wirkmechanismus
The mechanism of action of {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl group can facilitate interactions with hydrophobic pockets in proteins. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-Fluorobicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but lacks the phenyl group.
{2-Phenylbicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but lacks the fluorine atom.
{2-Fluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to the combination of the fluorine atom and the phenyl group, which can enhance its chemical reactivity and binding affinity in various applications. The bicyclo[1.1.1]pentane core also provides a rigid and stable framework, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H13FO |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C12H13FO/c13-10-11(8-14)6-12(10,7-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |
InChI-Schlüssel |
WIAWKDXJMUGUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2F)C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)








![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)


![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
